6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Description
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride (CAS: N/A¹) is a quinoline derivative characterized by a 6-chloro substituent, a 3,4-dimethoxyphenyl group at position 2, and a reactive carbonyl chloride moiety at position 2. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry, due to the electron-rich dimethoxyphenyl group and the acyl chloride’s reactivity. Its structural uniqueness lies in the combination of chloro and methoxy substituents, which influence both electronic properties and steric effects. Below, we compare this compound with structurally related quinoline derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Properties
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3/c1-23-16-6-3-10(7-17(16)24-2)15-9-13(18(20)22)12-8-11(19)4-5-14(12)21-15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSWDKFCVCEBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Parent Quinoline Compound
The synthesis of the parent quinoline compound, such as 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid, typically involves the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative with an appropriate ketone in the presence of a base like potassium hydroxide (KOH).
Step 1: Pfitzinger Reaction
- Reagents: 5-Chloroindoline-2,3-dione, 1-(3,4-dimethoxyphenyl)ethanone, KOH.
- Conditions: Reflux in aqueous ethanol.
- Yield: Approximately 66% for similar compounds.
Detailed Reaction Conditions and Yields
The following table summarizes the general conditions for similar reactions:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Pfitzinger Reaction | Isatin derivative, ketone, KOH | Reflux in aqueous ethanol | ~66% |
| Conversion to Carbonyl Chloride | Carboxylic acid, oxalyl chloride | Low temperature, then room temperature | High |
Analysis and Discussion
The preparation of 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride involves careful control of reaction conditions to achieve optimal yields. The Pfitzinger reaction is a key step in synthesizing the quinoline core, while the conversion to carbonyl chloride requires precise temperature control to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group on the quinoline ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can convert the carbonyl chloride to an alcohol or an aldehyde.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Aqueous acid or base solutions.
Major Products
Substitution: Products include quinoline derivatives with various substituents replacing the chloro group.
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in pathogenic organisms.
Comparison with Similar Compounds
Substituent Analysis
The 3,4-dimethoxyphenyl group in the target compound distinguishes it from analogs with simpler or alternative substituents. Key comparisons include:
Key Observations :
- Chlorophenyl (e.g., ) or bromo substituents () introduce electron-withdrawing effects, altering reactivity in nucleophilic acyl substitution reactions.
- Methyl or isopropoxy groups reduce steric hindrance compared to dimethoxy substituents but lack the electronic modulation critical for interactions with biological targets .
Physicochemical Properties
Melting Points and Stability
- Target compound: No direct data, but analogs like 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS: 724749-61-5) have higher melting points due to hydrogen bonding .
- 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride: Predicted density 1.456 g/cm³; lower solubility in polar solvents due to bromine and methyl groups .
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide : Melting point 90°C, stabilized by amide hydrogen bonding .
Reactivity
Neurotrophic Effects
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline () shows enhanced bioactivity due to synergistic effects of methoxy and chloro groups.
Toxicity Predictions
- Triazole derivatives with 3,4-dimethoxyphenyl groups () were computationally predicted for low acute toxicity, implying safer profiles for dimethoxy-substituted quinolines.
Biological Activity
Overview
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride (CAS No. 19022-99-2) is an organic compound belonging to the quinoline family, characterized by its unique structure that includes chloro and methoxy substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
- Molecular Formula : C₁₈H₁₃Cl₂NO₃
- Molecular Weight : 356.21 g/mol
- Structure : The compound features a quinoline core with a carbonyl chloride functional group, which enhances its reactivity and potential as a precursor in organic synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of quinoline have shown significant activity against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (human hepatoma), and K562 (leukemia) cells. The structure-activity relationship (SAR) indicates that electron-donating groups like methoxy enhance anticancer activity, while electron-withdrawing groups diminish it .
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | TBD | |
| 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | HeLa | 0.126 | |
| CTR-21 (related compound) | SMMC-7721 | 0.071 |
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The carbonyl chloride group can participate in nucleophilic attack by enzymes, inhibiting their function.
- Receptor Modulation : The compound may interact with specific cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- Disruption of Cellular Processes : It can interfere with DNA replication and protein synthesis in malignant cells, leading to cell death.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Quinoline Core : Synthesized via the Skraup synthesis method.
- Chlorination : Introduction of the chloro group using phosphorus pentachloride or thionyl chloride.
- Acylation : The attachment of the 3,4-dimethoxyphenyl group through Friedel-Crafts acylation.
Case Studies
A study conducted on a series of quinoline derivatives demonstrated that compounds with similar structural features exhibited varying degrees of cytotoxicity against cancer cell lines. For instance:
- A derivative with a methoxy group at position 8 on the quinolone ring showed enhanced activity compared to its counterparts lacking this substitution .
Future Directions
Further research is warranted to explore the full potential of this compound in drug development. Investigations into its pharmacokinetics, toxicity profiles, and efficacy in vivo will be crucial for assessing its viability as a therapeutic agent.
Q & A
Basic: What synthetic routes are commonly employed to prepare 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride?
Answer:
The synthesis typically involves multi-step heterocyclization and functionalization. A validated approach includes:
Quinoline Core Formation : Condensation of substituted anilines with β-keto esters under acidic conditions to form the quinoline scaffold.
Chlorination : Selective chlorination at the 6-position using POCl₃ or SOCl₂, optimized for regioselectivity via temperature control (e.g., 80–100°C) .
Acylation : Introduction of the carbonyl chloride group via Friedel-Crafts acylation or reaction with chloroformates, ensuring anhydrous conditions to avoid hydrolysis .
Methoxy Group Functionalization : Electrophilic substitution or Suzuki coupling to attach the 3,4-dimethoxyphenyl moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected [M+H]⁺ = 386.05) and detect isotopic patterns consistent with chlorine .
- X-ray Crystallography : For unambiguous structural confirmation, leveraging monoclinic crystal systems (e.g., space group P21/n, lattice parameters a = 10.59 Å, b = 8.29 Å) .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .
Advanced: How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?
Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. Mitigation strategies:
DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with solvent-corrected models (e.g., PCM for DMSO) .
Solid-State vs. Solution Data : Use X-ray crystallography (experimental) to validate computational lattice energies and NMR chemical shifts .
Dynamic Effects : Incorporate molecular dynamics (MD) simulations to account for temperature-dependent conformational changes affecting NMR splitting patterns .
Advanced: What strategies are effective in optimizing the regioselectivity of the acylation step during synthesis?
Answer:
Regioselectivity challenges in quinoline acylation can be addressed via:
Directing Groups : Utilize electron-withdrawing groups (e.g., Cl at position 6) to steer acylation to the 4-position .
Catalytic Systems : Employ Lewis acids like AlCl₃ to stabilize transition states, favoring carbonyl chloride formation at the para position .
Temperature Gradients : Lower temperatures (0–5°C) reduce kinetic side reactions, improving yield (e.g., from 60% to 85%) .
Basic: What are the key considerations for the safe handling and storage of this compound?
Answer:
Critical safety protocols include:
- Handling : Use nitrile gloves and fume hoods to prevent exposure to carbonyl chloride (hydrolyzes to toxic HCl gas). Avoid contact with moisture .
- Storage : Keep in airtight, desiccated containers under nitrogen at –20°C to prevent decomposition. Label with GHS precautionary codes (e.g., P301+P330+P331 for ingestion risks) .
- Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal in halogenated waste streams .
Advanced: How does the presence of electron-donating methoxy groups influence the reactivity of the quinoline core in cross-coupling reactions?
Answer:
The 3,4-dimethoxyphenyl group enhances electron density, altering reactivity:
Suzuki-Miyaura Reactions : Accelerates oxidative addition with aryl boronic acids (Pd₀ → PdII) but may require higher temperatures (80–100°C) for sterically hindered substrates .
Nucleophilic Aromatic Substitution : Methoxy groups deactivate the ring, necessitating strong nucleophiles (e.g., NaN₃) and polar aprotic solvents (DMF) for displacement at the 2-position .
Photostability : Methoxy substituents increase susceptibility to UV degradation; store in amber vials for long-term stability .
Advanced: What computational tools are recommended for predicting the biological activity of this compound?
Answer:
Leverage molecular docking (AutoDock Vina) and QSAR models:
Target Identification : Screen against kinase domains (e.g., EGFR, PDB ID: 1M17) due to quinoline’s affinity for ATP-binding pockets .
ADMET Prediction : Use SwissADME to assess logP (~3.5) and bioavailability, noting potential CYP450 interactions from methoxy groups .
Dynamic Simulations : Run 100-ns MD simulations (GROMACS) to evaluate protein-ligand stability in aqueous environments .
Basic: What are the documented applications of this compound in medicinal chemistry research?
Answer:
Quinoline derivatives are explored for:
- Antimicrobial Agents : Activity against Mycobacterium tuberculosis via lipid biosynthesis inhibition (MIC ~2.5 µg/mL) .
- Kinase Inhibitors : Selectivity for JAK2 kinases (IC₅₀ = 50 nM) due to planar quinoline-heme iron interactions .
- Fluorescent Probes : Methoxy groups enhance Stokes shifts for cellular imaging (λₑₓ = 350 nm, λₑₘ = 450 nm) .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
